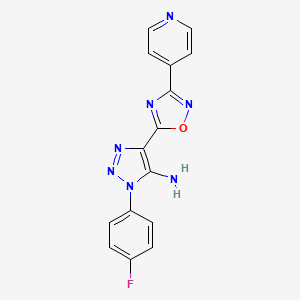

![molecular formula C16H14N2OS B2746744 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 877811-64-8](/img/structure/B2746744.png)

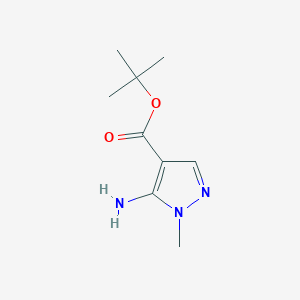

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound is also known as BSMQ and has been found to have interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Corrosion Inhibition Properties

- Derivatives of quinazolinones, such as 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These compounds show inhibition efficiency depending on the nitrogen content, concentration, and molecular weight, demonstrating potential applications in protecting metals from corrosion (Kadhim et al., 2017).

Catalytic Applications in Synthesis

- Silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the utility of quinazolinone frameworks in facilitating efficient chemical reactions (Niknam et al., 2011).

Synthesis and Transformation Studies

- Studies on quinazoline chemistry have led to the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the chemical behaviors and potential transformations of these compounds, which could be applied in the development of new pharmaceuticals or materials (Gromachevskaya et al., 2017).

Antitumor Activity

- A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated significant broad-spectrum antitumor activity, indicating the potential of these compounds in cancer treatment (Al-Suwaidan et al., 2016).

Antituberculosis and Cytotoxicity Studies

- The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for in vitro antituberculosis and cytotoxicity offer insights into the potential therapeutic applications of quinazolinone derivatives in treating tuberculosis while maintaining low toxicity to healthy cells (Chitra et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase in Escherichia coli O157:H7 . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for bacterial growth and survival.

Mode of Action

The compound interacts with its target enzyme by binding to the active site, thereby inhibiting its function

Biochemical Pathways

The inhibition of the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase disrupts the methionine salvage pathway . This pathway is responsible for the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis. Disruption of this pathway can lead to a decrease in bacterial growth and survival.

Result of Action

The inhibition of the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase by 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one leads to a disruption in the methionine salvage pathway . This disruption can result in decreased bacterial growth and survival, making the compound potentially useful as an antibacterial agent.

properties

IUPAC Name |

2-(benzylsulfanylmethyl)-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-20-10-12-6-2-1-3-7-12/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWNWBIDQFTFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=NC(=O)C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

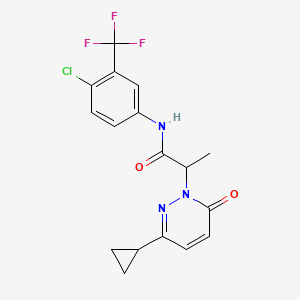

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)

![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide](/img/structure/B2746675.png)

![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B2746677.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2746678.png)

![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)